molecular formula C13H9NO3 B3053861 5-(2-Formylphenyl)nicotinic acid CAS No. 566198-40-1

5-(2-Formylphenyl)nicotinic acid

Cat. No.: B3053861
CAS No.: 566198-40-1
M. Wt: 227.21 g/mol
InChI Key: GLDSEZPCRFQWSL-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

5-(2-Formylphenyl)nicotinic acid, a derivative of nicotinic acid, is likely to share similar targets with its parent compound. Nicotinic acid, also known as niacin, has been used for decades to prevent and treat atherosclerosis . It exerts its antiatherosclerotic effects at least in part independently of its antidyslipidemic effects through mechanisms involving its receptor on immune cells .

Mode of Action

Nicotinic acid acts as an agonist at nicotinic acetylcholine receptors, which are ionotropic receptors composed of five homomeric or heteromeric subunits . In the brain, nicotinic acid binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by nicotinic acid. Nicotinic acid is a primary metabolite in the biosynthesis pathway that supplies NAD, an essential cofactor for many oxidation–reduction reactions . The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid .

Pharmacokinetics

Studies on nicotine suggest that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure . Inhibiting nicotine metabolism in rats can enhance the residence of brain nicotine and its local neurotransmitter effects .

Result of Action

Some derivatives of nicotinic acid have shown promising activity against gram-positive bacteria .

Biochemical Analysis

Biochemical Properties

It is known that nicotinic acid, a related compound, is involved in various biochemical reactions as a precursor to NAD . NAD is a crucial coenzyme that participates in numerous redox reactions, acting as an electron donor or acceptor

Cellular Effects

The cellular effects of 5-(2-Formylphenyl)nicotinic acid are currently unknown. It is known that nicotinic acid and its derivatives can have significant effects on cells. For example, nicotinic acid has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that nicotinic acid and its derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is currently no information available on the temporal effects of this compound in laboratory settings. It is known that the effects of similar compounds, such as nicotinic acid, can change over time in laboratory settings . This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no information available on the dosage effects of this compound in animal models. It is known that the effects of similar compounds, such as nicotinic acid, can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that nicotinic acid, a related compound, is involved in various metabolic pathways, including those involving enzymes or cofactors

Transport and Distribution

It is known that nicotinic acid and its derivatives can be transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

It is known that proteins derived from nicotinic acid can be localized to various subcellular compartments . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Formylphenyl)nicotinic acid typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formylation of the desired position on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar formylation reactions on a larger scale. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Formylphenyl)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 5-(2-Carboxyphenyl)nicotinic acid.

    Reduction: 5-(2-Hydroxymethylphenyl)nicotinic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(2-Formylphenyl)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to nicotinic acid deficiency.

    Industry: It may be used in the development of new materials with specific optical or electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Formylphenyl)nicotinic acid is unique due to the presence of both a formyl group and a nicotinic acid moiety

Properties

IUPAC Name

5-(2-formylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-3-1-2-4-12(9)10-5-11(13(16)17)7-14-6-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDSEZPCRFQWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476074
Record name 5-(2-Formylphenyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566198-40-1
Record name 5-(2-Formylphenyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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